Structural Methylation Reduces Hydrogen Bond Donor Capacity and Modulates Lipophilicity
The target compound possesses a methyl group on the hydrazine nitrogen, which eliminates one hydrogen bond donor (HBD) compared to the non-methylated analog 2-hydrazino-4-(trifluoromethyl)pyridine. The target compound has an HBD count of 1, whereas the comparator has an HBD count of 2 [1][2]. Concurrently, the methyl group increases lipophilicity, as reflected by a higher computed XLogP3-AA value of 1.4 for the target compound versus 1.3 for the comparator [1][2]. This dual effect can significantly influence molecular recognition, membrane permeability, and the tendency for aggregation in solution.
| Evidence Dimension | Hydrogen Bond Donor Count (PubChem computed) |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2-Hydrazino-4-(trifluoromethyl)pyridine (CAS 89570-84-3): 2 |
| Quantified Difference | -1 HBD |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Reduced HBD count may improve passive membrane permeability in cell-based assays and decrease undesired intermolecular hydrogen bonding during synthesis or purification.
- [1] PubChem. (2025). Compound Summary for CID 2797184, 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 15150714, 2-Hydrazinyl-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
